molecular formula C8H17Br B094149 1-Bromooctane CAS No. 111-83-1

1-Bromooctane

Cat. No. B094149
CAS RN: 111-83-1
M. Wt: 193.12 g/mol
InChI Key: VMKOFRJSULQZRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-bromooctane and related brominated compounds has been explored through various methods. For instance, 1-bromobutane, a shorter alkyl bromide, can be synthesized from n-butyl alcohol using red phosphorus and liquid bromine with sulfuric acid as a catalyst, achieving a high yield of up to 83% under optimal conditions . Similarly, the synthesis of 1-bromobutane from 1-butanol and aqueous hydrobromic acid using a silica-supported quaternary phosphonium salt as a catalyst has been reported, with yields ranging from 87 to 30% . Additionally, 1-bromoalumole, a compound related to 1-bromooctane, was synthesized by reacting a 1,4-dilithio-1,3-butadiene derivative with AlBr3, demonstrating the potential for functionalization of alumoles .

Molecular Structure Analysis

The molecular structure of brominated compounds can exhibit interesting features. For example, 1-bromoadamantane has been studied for its phase transitions and elastic properties, which are indicative of its molecular structure . The structure of 1-bromoalumole was found to be dimeric in the crystalline state . Moreover, the conformational analysis of 1-bromo-1-methylcyclohexane suggests a thermodynamically favored conformation with the bromine axial and the methyl equatorial .

Chemical Reactions Analysis

Brominated compounds participate in various chemical reactions. 1-Bromo-1-lithioethene, for instance, undergoes clean 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols and can react with other electrophiles to yield various 1-substituted 1-bromoethene products . The addition reaction of bromonitromethane to aldehydes catalyzed by NaI is another example, leading to the formation of 1-bromo-1-nitroalkan-2-ols under mild conditions . Furthermore, 1-bromobicyclo[1.1.1]pentane undergoes solvolysis faster than t-butyl bromide, yielding 3-methylenecyclobutanol exclusively .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are diverse. The heat capacities of 1-bromoperfluorooctane have been measured, revealing the existence of metastable and stable solid forms, as well as solid-to-solid transitions and fusion temperatures . The elastic properties of 1-bromoadamantane have been studied using the ultrasonic method, detecting a λ-anomaly of the elastic properties and confirming the phase transition from the orientationally ordered to quasi-ordered phase as a weak first-order phase transition . The Penning ionization of 1-bromoadamantane by collision with He*(23S) metastable atoms has been analyzed, showing the effect of spin–orbit coupling and anisotropic interaction around the bromine atom .

Scientific Research Applications

  • Vibrational Analysis : Fourier transform infrared and Raman spectra of 1-bromooctane have been recorded and analyzed. Detailed vibrational analysis of the molecule for its probable conformations in liquid phase has been done using normal co-ordinate calculations (Singh, Jaggi, Sathe, & Singh, 2010).

  • Low-Temperature Heat Capacity : The heat capacities of crystalline and liquid 1-bromoperfluorooctane were measured using a full-automatic adiabatic calorimeter, revealing its capability of existing in metastable and stable solid forms (Varushchenko, Druzhinina, & Sorkin, 1997).

  • Phase-Transfer Reactions : Studies on the reaction of 1-halooctanes with aqueous sodium cyanide catalyzed by phosphonium salts attached to insoluble polystyrene resins have been conducted. The research explored various factors affecting the reaction rates, including catalyst particle size and temperature (Tomoi, Ogawa, Hosokama, & Kakiuchi, 1982).

  • Catalytic Reduction : The catalytic reduction of 1-bromooctane by nickel(I) salen electrogenerated at a mercury cathode in dimethylformamide has been characterized. This study used cyclic voltammetry, controlled-potential electrolysis, and double-potential-step chronocoulometry (Guyon, Klein, Goken, & Peters, 2002).

  • Density Measurements : The density of various 1-bromoalkanes, including 1-bromooctane, was measured across a range of temperatures. The results were used to calculate the isobaric thermal expansion coefficient (Bolotnikov, Neruchev, & Ryshkova, 2007).

  • Synthesis Applications : 1-Bromooctane has been used in the synthesis of 4-octanoxy benzoic acid, demonstrating its utility in organic synthesis (Wang Wen-bo, 2005).

  • Formation of Aldehydes and Ketones : Research has shown that the addition of 1-bromooctane to a solution of electrogenerated nickel(I) salen in dimethylformamide results in the formation of various organic compounds, including aldehydes and ketones (Vanalabhpatana & Peters, 2003).

  • Aqueous Solubility and Air/Water Partition Coefficients : Studies on the aqueous solubility of 1-bromooctane and its air/water partition coefficients provide important data for environmental science applications (Sarraute, Delépine, Costa Gomes, & Majer, 2004).

Safety And Hazards

1-Bromooctane is considered hazardous. It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling 1-Bromooctane .

Future Directions

As a versatile and essential chemical, 1-Bromooctane has a wide range of applications in various industries . It is commonly used as a solvent and a reagent in organic synthesis, and is also used in the production of pharmaceuticals, agrochemicals, and other chemicals . Future research and development may focus on expanding its applications and improving its synthesis process.

properties

IUPAC Name

1-bromooctane
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InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
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InChI Key

VMKOFRJSULQZRM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCBr
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Molecular Formula

C8H17Br
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DSSTOX Substance ID

DTXSID3021938
Record name 1-Bromooctane
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Molecular Weight

193.12 g/mol
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Physical Description

Colorless liquid; [Merck Index]
Record name n-Octyl bromide
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Vapor Pressure

0.34 [mmHg]
Record name n-Octyl bromide
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Product Name

1-Bromooctane

CAS RN

111-83-1
Record name 1-Bromooctane
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Record name n-Octyl bromide
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Record name 1-Bromooctane
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Record name Octane, 1-bromo-
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Synthesis routes and methods

Procedure details

After gradually adding 0.5 g of 3,4-dibenzyloxyphenylacetaldehyde to 10 mg of an ether solution of n-octylmagnesium bromide obtained from 0.12 g of magnesium and 0.97 g of n-octyl bromide, the mixture was stirred for 30 minutes at room temperature. To the reaction mixture thus obtained was added 10 ml of an aqueous 5% hydrochloric acid solution and after stirring the mixture, the ether layer was collected. The ether solution was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to provide 0.5 g of 1-(3,4-dibenzyloxyphenyl)-2-decanol.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Citations

For This Compound
4,740
Citations
M Tomoi, WT Ford - Journal of the American Chemical Society, 1981 - ACS Publications
… reaction to occur, although only the 1-bromooctane steps are shown in Figure 1. In the absence of catalyst the insolubility of 1bromooctane in water and of sodium cyanide in organic …
Number of citations: 235 pubs.acs.org
D Singh, N Jaggi, V Sathe, N Singh - 2010 - nopr.niscpr.res.in
Fourier transform infrared and Raman spectra of the organic compound 1-bromooctane have been recorded in the range 4000-400 cm -1 and 3500-100 cm -1 , respectively. A detailed …
Number of citations: 3 nopr.niscpr.res.in
SL Regen - Journal of the American Chemical Society, 1976 - ACS Publications
… of cyanide ion (aqueousphase) on 1-bromooctane (organic phase) employing cross-linked … The rate of the displacement exhibited a first-order dependency on the 1-bromooctane …
Number of citations: 144 pubs.acs.org
P Vanalabhpatana, DG Peters - Journal of The Electrochemical …, 2005 - iopscience.iop.org
… When 1-bromooctane is introduced into cobalt (II) salen … As the concentration of 1-bromooctane is increased further (… cobalt(I) salen and 1-bromooctane. The size and positive shift of the …
Number of citations: 9 iopscience.iop.org
MS Kharasch, JK Hambling… - The Journal of Organic …, 1959 - ACS Publications
The reaction of Grignard reagents with 1-bromooctane in the presence of cobaltousbromide has been employed to study the interaction of octyl radicals with radicals of differing …
Number of citations: 23 pubs.acs.org
AL Guyon, LJ Klein, DM Goken, DG Peters - Journal of Electroanalytical …, 2002 - Elsevier
… In the presence of excess 1-bromooctane, the peak current for reduction of nickel(II) salen is … Controlled-potential electrolyses of solutions containing nickel(II) salen and 1-bromooctane …
Number of citations: 23 www.sciencedirect.com
YI Kim, YH Oh, KS Kim, DW Lee - Journal of the Korean Applied …, 1989 - koreascience.kr
… energies for the nucleophilic substitution reaction of 1-chlorooctane and 1-bromooctane … / mo1 이고 1-bromooctane 이 10.08 kcal/mol이다. 1-chlorooctame과 1-bromooctane의 치환 반 응…
Number of citations: 0 koreascience.kr
ML Beebower - 2010 - digital.library.txstate.edu
… 1bromooctane reduction at -2.70 V to -2.75 V observed and solvent reduction at -2.85 V … of the 1-bromooctane solution shows solvent reduction occurring at -2.85 V and 1-bromooctane …
Number of citations: 1 digital.library.txstate.edu
TP Wallace, CH Stauffer - The Journal of Physical Chemistry, 1967 - ACS Publications
… , 1-bromohexane, and 1-bromooctane, therebymaking available five … The 1-bromohexane and 1-bromooctane were … 1-bromooctane are admittedly very close to the experimental error. …
Number of citations: 3 pubs.acs.org
VI Korotkovskii, OS Ryshkova, YA Neruchev… - International Journal of …, 2016 - Springer
… Figure 2 shows the comparison of our results with the data for the saturated heat capacity[20] for 1-bromooctane. Note that the temperature interval is taken below the boiling point \((T_b…
Number of citations: 6 link.springer.com

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